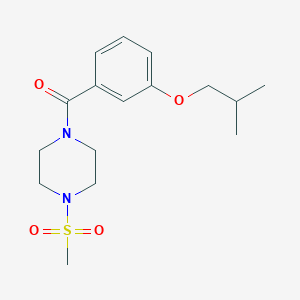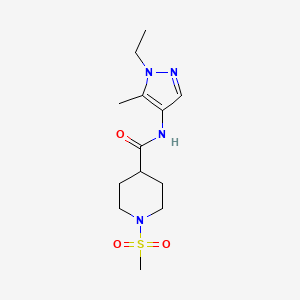
1-(3-isobutoxybenzoyl)-4-(methylsulfonyl)piperazine
Vue d'ensemble
Description
1-(3-isobutoxybenzoyl)-4-(methylsulfonyl)piperazine, also known as KB-R7943, is a potent inhibitor of the sodium-calcium exchanger (NCX), which is a membrane transporter that regulates intracellular calcium levels. KB-R7943 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.
Applications De Recherche Scientifique
1-(3-isobutoxybenzoyl)-4-(methylsulfonyl)piperazine has been studied extensively for its potential therapeutic applications in various diseases. In cardiovascular diseases, this compound has been shown to improve cardiac function and reduce myocardial infarct size in animal models of ischemia-reperfusion injury. In neurological disorders, this compound has been shown to reduce neuronal damage and improve cognitive function in animal models of stroke, traumatic brain injury, and Alzheimer's disease. In cancer, this compound has been shown to inhibit tumor growth and metastasis in animal models of breast cancer and melanoma.
Mécanisme D'action
1-(3-isobutoxybenzoyl)-4-(methylsulfonyl)piperazine inhibits the NCX by binding to its cytoplasmic regulatory domain, which prevents the exchange of sodium and calcium ions across the plasma membrane. This leads to a decrease in intracellular calcium levels, which can have various effects on cellular processes, including apoptosis, contraction, and secretion.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cardiac cells, this compound can reduce calcium overload and protect against ischemia-reperfusion injury. In neuronal cells, this compound can reduce excitotoxicity and protect against oxidative stress. In cancer cells, this compound can induce apoptosis and inhibit tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-isobutoxybenzoyl)-4-(methylsulfonyl)piperazine has several advantages for lab experiments, including its high potency and specificity for the NCX, its ability to penetrate cell membranes, and its availability as a commercial reagent. However, this compound also has some limitations, including its potential off-target effects, its potential toxicity at high concentrations, and the need for careful dose optimization in different cell types and experimental conditions.
Orientations Futures
There are several future directions for research on 1-(3-isobutoxybenzoyl)-4-(methylsulfonyl)piperazine, including the development of more specific and potent NCX inhibitors, the investigation of its potential therapeutic applications in other diseases, such as diabetes and kidney disease, the elucidation of its molecular mechanisms of action, and the optimization of its dosing and delivery for clinical use. Additionally, the combination of this compound with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Propriétés
IUPAC Name |
[3-(2-methylpropoxy)phenyl]-(4-methylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13(2)12-22-15-6-4-5-14(11-15)16(19)17-7-9-18(10-8-17)23(3,20)21/h4-6,11,13H,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPCINSDUCOGKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1-azepanylcarbonyl)-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine](/img/structure/B4725738.png)

![ethyl 5-(acetyloxy)-1-butyl-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B4725750.png)
![5-{[(3-chloro-4-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4725761.png)
![4-chloro-3-(5-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4725767.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4725772.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B4725777.png)

![1-[3-(2-isopropyl-5-methylphenoxy)propyl]-2-methyl-1H-benzimidazole](/img/structure/B4725789.png)

![4-({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4725797.png)
![methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4725802.png)

![N-(2,6-difluorobenzyl)-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4725834.png)